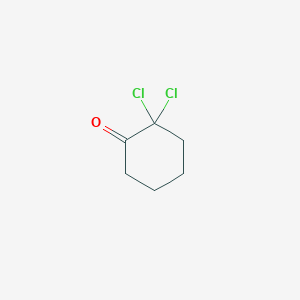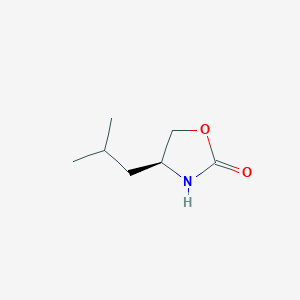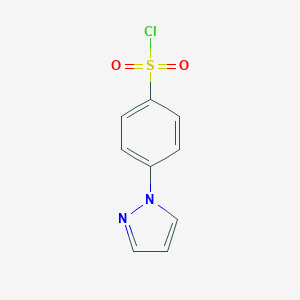
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
Vue d'ensemble
Description
The compound "4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride" is a derivative of benzenesulfonamide, which is a functional group often found in various pharmaceuticals and organic compounds. The presence of the pyrazole ring, a five-membered heterocycle with two nitrogen atoms, suggests potential biological activity and makes it a valuable scaffold for chemical synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as a catalyst for the synthesis of pyrazol-5-ol derivatives, indicating that similar sulfonated benzene compounds can be used in the synthesis of related structures . Additionally, the conversion of carboxylic acids to amides, as seen in the functionalization reactions of pyrazole carboxylic acid and acid chloride, suggests a pathway that could potentially be adapted for the synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electronic properties of the molecule. For example, the coplanarity of the pyrazole and benzenesulfonamide rings in a related compound suggests that the molecular structure of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride might also exhibit a degree of planarity, affecting its reactivity and interaction with other molecules .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. The silver-catalyzed synthesis of N-aryl-1H-pyrazolyl substituted benzenesulfonamides from ynamides and pyrazoles is an example of a reaction forming a new C-N bond, which could be relevant for the functionalization of the 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride molecule . Moreover, the formation of azo compounds and triazenes from pyrazole derivatives indicates the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For instance, the Ki values for inhibition of enzymes by benzenesulfonamide derivatives suggest that these compounds can have significant biological activity . The thermal stability of polytopic azoles also indicates that the 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride could be stable under various conditions . Furthermore, the antimicrobial and antioxidant activities of some pyrazole derivatives highlight the potential applications of these compounds in medicinal chemistry .
Applications De Recherche Scientifique
- Summary of the Application : 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives, which can be synthesized from 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride, have been identified as potential antileishmanial agents . Leishmaniasis is a parasitic disease with severe morbidity and mortality rates, and there is a need for more effective treatments .
- Methods of Application/Experimental Procedures : The compounds were synthesized and their biological effect evaluated against both the Leishmania infantum and Leishmania amazonensis promastigote forms . This was compared with pentamidine, a reference drug used in leishmaniasis treatment .
- Results/Outcomes : Some compounds showed an active profile against Leishmania infantum and Leishmania amazonensis . The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity . Molecular modeling evaluation indicated that changes in electronic regions, orientation as well as lipophilicity of the derivatives were areas to improve the interaction with the parasitic target .
Safety And Hazards
“4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” is classified as a dangerous substance. It has a GHS05 hazard symbol, indicating that it is corrosive . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-pyrazol-1-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXRGFFTKHQGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380112 | |
| Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride | |
CAS RN |
18336-39-5 | |
| Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



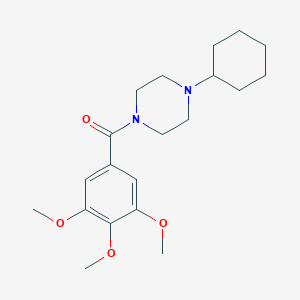
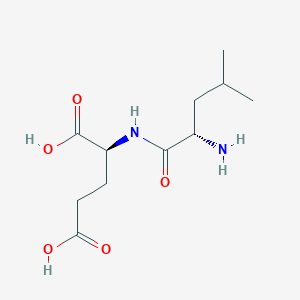
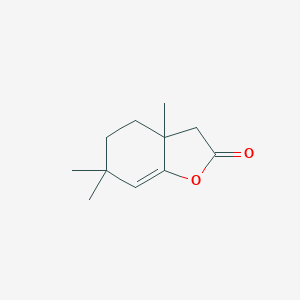
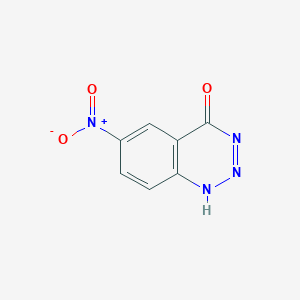
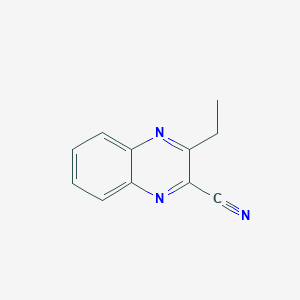
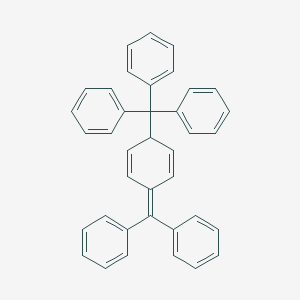

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
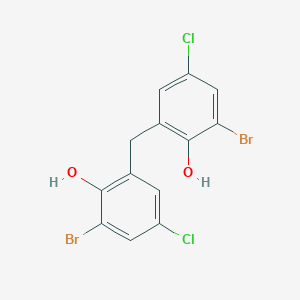
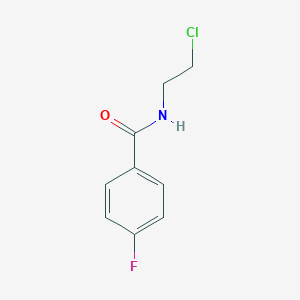
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)

